T16A(inh)-C01

Content Navigation

Generic CaCC inhibitors ruin assay reproducibility via L-type Ca2+ block (T16Ainh-A01) or ANO1 degradation (CaCCinh-A01). T16A(inh)-C01 eliminates these artifacts.

- Selective TMEM16A inhibition (IC50 8.4 µM), no off-target calcium signaling disruption

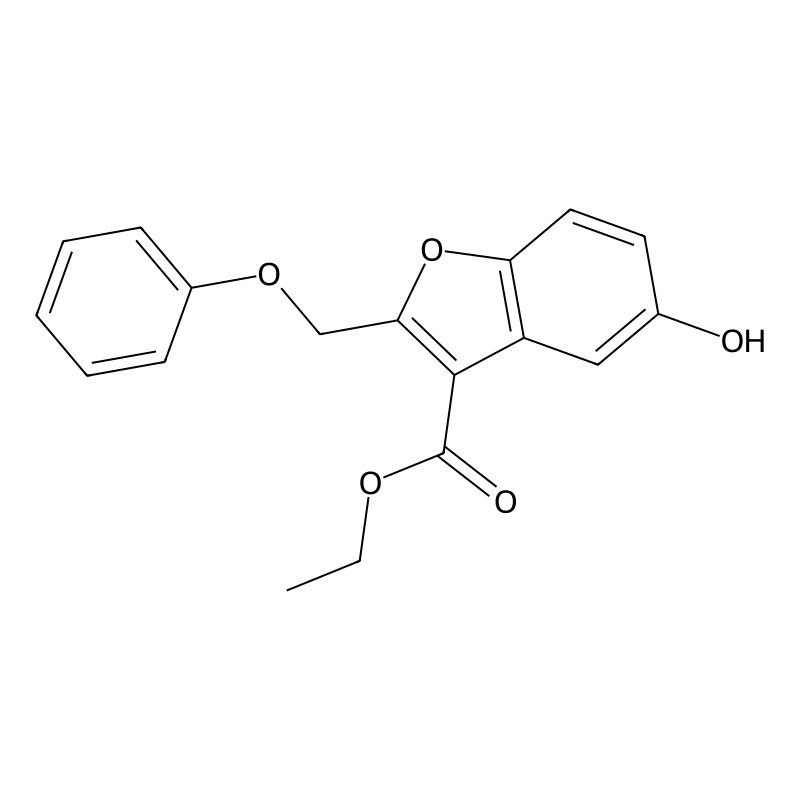

- Benzofuran chemotype avoids aminophenylthiazole liabilities; no L-type Ca2+ block or ANO1 degradation

- >320 mM DMSO solubility enables low-volume dosing, reducing solvent toxicity

Secure reproducible smooth muscle and epithelial studies with the only inhibitor validated without calcium-signaling interference.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

T16A(inh)-C01 (CAS 171506-87-9) is a highly selective, benzofuran-based inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (ANO1). Identified via high-throughput screening of over 100,000 compounds, it delivers a reliable IC50 of 8.4 μM against TMEM16A-mediated chloride currents [1]. Unlike earlier generations of non-specific CaCC blockers, T16A(inh)-C01 exerts its inhibitory effect without altering intracellular calcium signaling dynamics [1]. Its distinct benzofuran chemotype and exceptionally high organic solubility (≥320 mM in DMSO) make it a highly processable and critical orthogonal probe for validating TMEM16A-dependent physiological pathways, particularly in procurement scenarios where the off-target profiles of standard aminophenylthiazole inhibitors confound assay reproducibility .

Research Fit

Generic substitution with the more commonly utilized T16Ainh-A01 or the non-selective CaCCinh-A01 frequently leads to assay failure or data misinterpretation due to profound off-target effects. T16Ainh-A01 (an aminophenylthiazole) has been shown to directly block macroscopic L-type Ca2+ currents and inhibit volume-regulated anion channels (LRRC8) at low micromolar concentrations (~5 μM), severely confounding calcium-dependent pathway analysis in vascular and smooth muscle models [1]. Furthermore, CaCCinh-A01 acts partially by promoting ANO1 protein degradation rather than pure channel blockade, destroying baseline reproducibility in long-term studies [2]. Procuring the structurally distinct T16A(inh)-C01 allows researchers to bypass these specific off-target liabilities, ensuring that observed phenotypic responses are genuinely driven by TMEM16A channel inhibition rather than artifactual calcium channel blockade or target depletion.

Substitution Risk

References

- [1] Boedtkjer D, et al. New selective inhibitors of calcium-activated chloride channels - T16Ainh-A01, CaCCinh-A01 and MONNA - what do they inhibit? Br J Pharmacol. 2015;172(16):4158-72.

- [2] Frontiers in Oncology. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers. 2022;12:986043.

Orthogonal Validation vs. T16Ainh-A01

While T16Ainh-A01 is a popular TMEM16A inhibitor, its aminophenylthiazole scaffold inherently blocks L-type Ca2+ currents and LRRC8 channels at ~5 μM, creating false positives in smooth muscle relaxation assays [1]. T16A(inh)-C01 utilizes a completely distinct benzofuran chemotype that achieves TMEM16A inhibition (IC50 8.4 μM) without interfering with macroscopic calcium conductance [2].

| Evidence Dimension | Off-target L-type Ca2+ channel interference |

| Target Compound Data | T16A(inh)-C01: Preserves calcium signaling integrity during TMEM16A blockade |

| Comparator Or Baseline | T16Ainh-A01: Direct blockade of L-type Ca2+ channels at ~5 μM |

| Quantified Difference | C01 eliminates the primary calcium-channel off-target liability of the A01 chemotype. |

| Conditions | Vascular smooth muscle patch-clamp and contractility assays |

Buyers conducting smooth muscle or vascular research must procure C01 to rule out false-positive vasorelaxation caused by A01's off-target calcium channel blockade.

CaCCinh-A01: 2.1 μM

Mechanism Purity vs. CaCCinh-A01

The classic non-selective inhibitor CaCCinh-A01 is frequently used as a baseline, but it exerts its effects partially by inducing the degradation of the ANO1 protein itself[1]. In contrast, T16A(inh)-C01 acts as a pure functional channel blocker, maintaining the structural stability of the TMEM16A protein pool during prolonged exposure [2].

| Evidence Dimension | Impact on ANO1 protein stability |

| Target Compound Data | T16A(inh)-C01: Pure functional channel blockade (IC50 8.4 μM) |

| Comparator Or Baseline | CaCCinh-A01: Induces significant ANO1 protein degradation |

| Quantified Difference | C01 prevents the artifactual target depletion associated with CaCCinh-A01. |

| Conditions | Long-term cell culture and Western blot analysis of ANO1 expression |

For longitudinal studies requiring stable TMEM16A expression, C01 is essential to prevent artifactual target depletion that ruins baseline reproducibility.

Stock Solution Processability

Stock solution stability is a major bottleneck for TMEM16A inhibitors. While T16Ainh-A01 often requires warming to achieve a 5 mg/mL clear solution and risks precipitation, T16A(inh)-C01 demonstrates exceptional organic solubility, readily achieving concentrations of ≥100 mg/mL (≥320 mM) in anhydrous DMSO at room temperature.

| Evidence Dimension | Molar solubility in DMSO |

| Target Compound Data | T16A(inh)-C01: ≥ 320 mM (≥ 100 mg/mL) at room temperature |

| Comparator Or Baseline | T16Ainh-A01: ~12 mM (5 mg/mL) requiring warming for clear solution |

| Quantified Difference | C01 provides a >25-fold higher reliable molar stock concentration without thermal intervention. |

| Conditions | Standard laboratory stock formulation in anhydrous DMSO |

High molar solubility ensures reliable dosing in high-throughput screening and in vivo formulations without the risk of solvent-induced toxicity from excess DMSO.

Vascular Pharmacology Validation

Because standard inhibitors like T16Ainh-A01 inherently block L-type calcium channels, T16A(inh)-C01 is the required chemotype for confirming TMEM16A's genuine role in smooth muscle contraction and vasorelaxation without calcium-signaling artifacts [1].

HTS Counter-Assays

As a structurally distinct benzofuran with excellent DMSO solubility (>320 mM), C01 is the ideal counter-screening agent to eliminate chemotype-specific false positives generated from aminophenylthiazole-based libraries .

Secretory Epithelia Long-Term Culture

C01 is preferred over CaCCinh-A01 in prolonged respiratory or intestinal epithelial models where maintaining stable ANO1 protein expression is critical for assay reproducibility, as it does not induce target degradation [2].

In Vivo High-Dose Formulation

The superior molar solubility of C01 makes it the optimal candidate for animal models requiring high-dose administration, allowing researchers to minimize DMSO vehicle volumes and reduce solvent-induced toxicity .

Application Fit Matrix

References

- [1] Boedtkjer D, et al. New selective inhibitors of calcium-activated chloride channels - T16Ainh-A01, CaCCinh-A01 and MONNA - what do they inhibit? Br J Pharmacol. 2015;172(16):4158-72.

- [3] Frontiers in Oncology. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers. 2022;12:986043.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Explore Compound Types